molecular formula C8H15NOS B14052843 (R)-N-(cyclopropylmethylidene)-2-methylpropane-2-sulfinamide

(R)-N-(cyclopropylmethylidene)-2-methylpropane-2-sulfinamide

Katalognummer: B14052843
Molekulargewicht: 173.28 g/mol
InChI-Schlüssel: RJWKIBPXFVCJQH-LLVKDONJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-N-(cyclopropylmethylidene)-2-methylpropane-2-sulfinamide is a compound of interest in organic chemistry due to its unique structural features and potential applications. This compound contains a cyclopropyl group, a methylidene group, and a sulfinamide functional group, which contribute to its reactivity and versatility in various chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(cyclopropylmethylidene)-2-methylpropane-2-sulfinamide typically involves the reaction of cyclopropylmethylamine with a sulfinylating agent under controlled conditions. One common method is the reaction of cyclopropylmethylamine with a sulfinyl chloride, such as methanesulfinyl chloride, in the presence of a base like triethylamine. The reaction is carried out at low temperatures to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of ®-N-(cyclopropylmethylidene)-2-methylpropane-2-sulfinamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions

®-N-(cyclopropylmethylidene)-2-methylpropane-2-sulfinamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfinamide group to a sulfide.

    Substitution: The cyclopropyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

®-N-(cyclopropylmethylidene)-2-methylpropane-2-sulfinamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of ®-N-(cyclopropylmethylidene)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The sulfinamide group can form hydrogen bonds and interact with active sites of enzymes or receptors, modulating their activity. The cyclopropyl group may contribute to the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(cyclopropylmethylidene)-2-methylpropane-2-sulfinamide: Lacks the ®-configuration.

    N-(cyclopropylmethylidene)-2-methylpropane-2-sulfonamide: Contains a sulfonamide group instead of a sulfinamide group.

    N-(cyclopropylmethylidene)-2-methylpropane-2-thioamide: Contains a thioamide group instead of a sulfinamide group.

Uniqueness

®-N-(cyclopropylmethylidene)-2-methylpropane-2-sulfinamide is unique due to its specific stereochemistry ®-configuration, which can influence its reactivity and interactions with biological targets. The presence of the sulfinamide group also imparts distinct chemical properties compared to similar compounds with different functional groups.

Eigenschaften

Molekularformel

C8H15NOS

Molekulargewicht

173.28 g/mol

IUPAC-Name

(R)-N-(cyclopropylmethylidene)-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C8H15NOS/c1-8(2,3)11(10)9-6-7-4-5-7/h6-7H,4-5H2,1-3H3/t11-/m1/s1

InChI-Schlüssel

RJWKIBPXFVCJQH-LLVKDONJSA-N

Isomerische SMILES

CC(C)(C)[S@@](=O)N=CC1CC1

Kanonische SMILES

CC(C)(C)S(=O)N=CC1CC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.